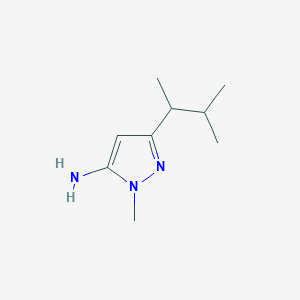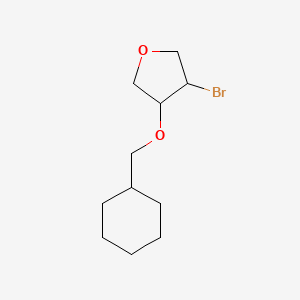![molecular formula C14H18N2OS2 B13321248 3-sec-Butyl-2-mercapto-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B13321248.png)
3-sec-Butyl-2-mercapto-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Butan-2-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound characterized by its unique tricyclic structure. This compound contains sulfur and nitrogen atoms, making it a heterocyclic compound. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butan-2-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclic core: This is typically achieved through a series of cyclization reactions involving sulfur and nitrogen-containing intermediates.
Introduction of the butan-2-yl group: This step involves alkylation reactions under controlled conditions to ensure the correct positioning of the butan-2-yl group.
Sulfur incorporation: The sulfanyl group is introduced through thiolation reactions, often using thiolating agents like thiourea or thiols.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
4-(Butan-2-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the tricyclic core or the sulfanyl group.
Substitution: The nitrogen and sulfur atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the tricyclic core.
科学的研究の応用
4-(Butan-2-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[740
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Exploring its use as a lead compound for drug development.
作用機序
The mechanism of action of 4-(Butan-2-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one is not fully understood, but it is believed to involve interactions with specific molecular targets. These could include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
類似化合物との比較
Similar Compounds
5-Sulfanyl-4-(1,3-thiazol-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one: Similar structure but with a thiazolyl group instead of a butan-2-yl group.
2-(8-thiatricyclo[7.4.0.0 trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}propan-2-ol: Another tricyclic compound with different substituents.
Uniqueness
4-(Butan-2-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one is unique due to its specific combination of a butan-2-yl group and a sulfanyl group within a tricyclic framework. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research.
特性
分子式 |
C14H18N2OS2 |
|---|---|
分子量 |
294.4 g/mol |
IUPAC名 |
3-butan-2-yl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H18N2OS2/c1-3-8(2)16-13(17)11-9-6-4-5-7-10(9)19-12(11)15-14(16)18/h8H,3-7H2,1-2H3,(H,15,18) |
InChIキー |
FXYNFEMDQAPXHP-UHFFFAOYSA-N |
正規SMILES |
CCC(C)N1C(=O)C2=C(NC1=S)SC3=C2CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


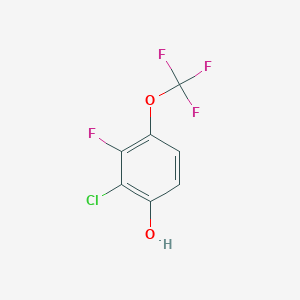

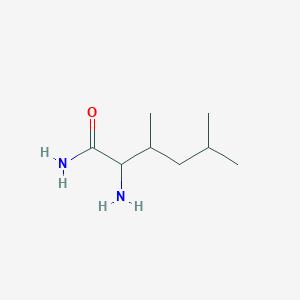


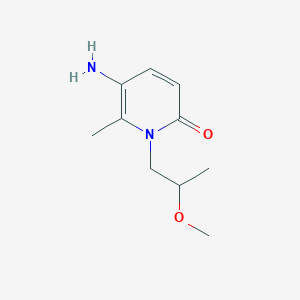
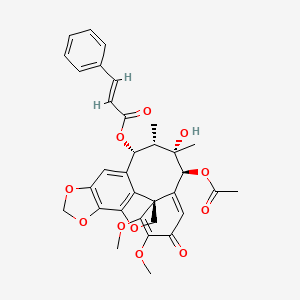
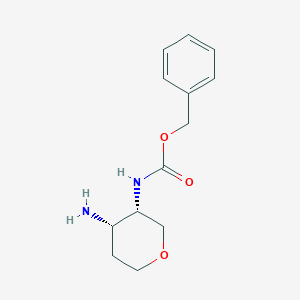
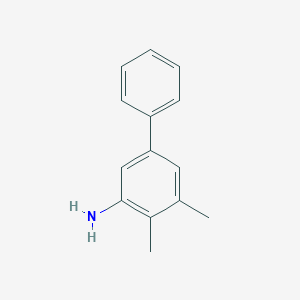
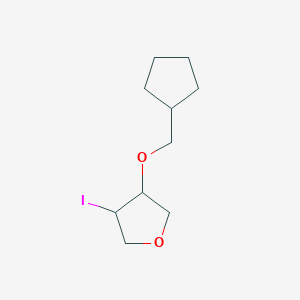

![(1R)-1-Benzo[B]thiophen-3-ylethylamine](/img/structure/B13321236.png)
